3-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
3-(Trifluoromethyl)phenyl isothiocyanate is a useful research compound. Its molecular formula is C8H4F3NS and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Derivatization and Analysis of Biogenic Amines
3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines like histamine and tyramine, facilitating their detection by LC-MS/MS and 19F NMR. This approach, which bypasses the need for a purification step, offers accurate and reproducible results, making it valuable in the analysis of these amines in beverages (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Organocatalysis in Transesterification
The compound has also shown effectiveness in organocatalysis, particularly in transesterification reactions. Zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been found to be efficient catalysts in these reactions (Ishihara, Niwa, & Kosugi, 2008).
Spectroscopic Investigation
A theoretical study using the DFT method on 3,5-bis(trifluoromethyl) phenyl isothiocyanate has been reported. The study focused on understanding the compound's spectroscopic properties, including FTIR and FT-Raman spectra, as well as its nonlinear optical analysis. This research aids in designing more efficient functional photovoltaic organic compounds (Manthri & Raj Muhamed, 2015).
Chemopreventive Effects
Research has indicated that isothiocyanates, including phenyl isothiocyanate, can induce apoptosis in HeLa cells, suggesting a potential role in cancer prevention. This apoptosis induction is thought to be caspase-3 dependent, offering a distinct mechanism for chemopreventive functions (Yu, Mandlekar, Harvey, Ucker, & Kong, 1998).
Antimicrobial Applications
Phenyl isothiocyanate grafted onto the surface of microfibrillated cellulose demonstrated strong antimicrobial activity under static conditions. This application is particularly relevant for packaging materials, showcasing the potential of phenyl isothiocyanate in creating antimicrobial surfaces (Saini, Belgacem, Missoum, & Bras, 2015).
Development of Piezoresistive Sensors
4-Trifluoromethyl phenyl isothiocyanate, when incorporated into a flexible sensor, has shown impressive performance in high-pressure ranges. This demonstrates its potential in developing efficient sensors for medicinal and materials science applications (Hasija et al., 2023).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that phenyl isothiocyanate, a related compound, participates in dehydration reactions of alcohols and is widely used for the synthesis of various biologically important heterocyclic compounds .
Biochemical Pathways
It’s known that phenyl isothiocyanate, a related compound, can interact with amino acids to form a phenylthiocarbamoyl derivative, which can then be cleaved under acidic conditions to form a cyclic compound .
Result of Action
It’s known that exposure to isothiocyanates can cause skin and eye irritation, and they can be harmful if swallowed or inhaled .
Action Environment
3-(Trifluoromethyl)phenyl isothiocyanate is sensitive to moisture and should be stored in cool, dry conditions in well-sealed containers . Environmental factors such as temperature, humidity, and light exposure can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-isothiocyanato-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPANUKFYVALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171531 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1840-19-3 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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